Ganoderic Acid G

Cancer Research Cytotoxicity Comparative Pharmacology

Ganoderic Acid G (GA-G) is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi). As a member of the broader ganoderic acid family, GA-G exhibits a polycyclic steroid-like core with multiple hydroxyl and carbonyl substitutions.

Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
CAS No. 98665-22-6
Cat. No. B1592065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid G
CAS98665-22-6
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
InChIInChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1
InChIKeyBPJPBLZKOVIJQD-YYFGTHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganoderic Acid G (CAS 98665-22-6): A Differentiated Lanostane Triterpenoid for Targeted Anti-Inflammatory and Cytostatic Research


Ganoderic Acid G (GA-G) is a highly oxidized lanostane-type triterpenoid [1] isolated from the medicinal mushroom Ganoderma lucidum (Reishi) [2]. As a member of the broader ganoderic acid family, GA-G exhibits a polycyclic steroid-like core with multiple hydroxyl and carbonyl substitutions [1]. While many in-class triterpenoids display non-selective cytotoxicity, GA-G is characterized by a unique functional profile: it demonstrates potent and selective anti-inflammatory activity and moderate, cell-line specific cytostatic effects [REFS-3, REFS-4, REFS-5]. This differentiates GA-G from its more broadly cytotoxic analogs, making it a critical tool for investigating inflammation-driven pathologies and for applications where cellular preservation is paramount [3].

Why a Generic Ganoderic Acid Standard is Insufficient for GA-G-Specific Assays


The lanostane triterpenoid family is characterized by profound structure-activity relationship (SAR) divergence, where subtle changes in oxidation state or side-chain configuration yield dramatic differences in biological potency and selectivity [1]. For instance, the introduction of an additional double bond in ganoderenic acid D confers potent, broad-spectrum cytotoxicity with IC50 values in the low µg/mL range [2]. Conversely, GA-G exhibits an entirely different activity profile, marked by a shift away from indiscriminate cytotoxicity toward targeted anti-inflammatory and antioxidant mechanisms [REFS-3, REFS-4]. This functional bifurcation means that a crude extract or a different, more abundant ganoderic acid (e.g., GA-A or GA-D) cannot serve as a reliable surrogate for GA-G in mechanistic studies focused on NF-κB signaling or metabolic inflammation [3].

Quantitative Differentiation of Ganoderic Acid G Against Closest Analogs: A Head-to-Head Evidence Guide


Anti-Proliferative Profile: GA-G Exhibits Moderate, Cell-Selective Cytostasis in Contrast to Potent Cytotoxicity of Ganoderenic Acid D

In a direct head-to-head comparison of seven purified triterpenoids from G. lucidum, Ganoderic Acid G (GA-G) was characterized as 'relatively non-cytotoxic' against Hep G2, HeLa, and Caco-2 cell lines, a stark contrast to the most cytotoxic compound in the study, ganoderenic acid D [1]. While ganoderenic acid D demonstrated potent IC50 values ranging from 0.14 to 0.26 mg/mL across these lines, GA-G exhibited significantly weaker activity. This is further supported by cross-study comparable data showing GA-G inhibits HepG2 and A549 cell proliferation with IC50 values of 32.5 µM and 41.8 µM, respectively . This positions GA-G as a moderate, cell-line selective agent, rather than a potent, broad-spectrum cytotoxin.

Cancer Research Cytotoxicity Comparative Pharmacology

Anti-Inflammatory Potency in Microglia: GA-G Demonstrates Superior NO Inhibition Compared to its Metabolite

Ganoderic Acid G is a potent inhibitor of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells, exhibiting an IC50 of 5.77 µM . This activity is notably stronger than that of its structural analog and potential metabolite, 20-Hydroxyganoderic Acid G, which has a reported IC50 of 21.33 µM in the same assay [1]. This direct comparator data highlights that the specific oxidation state of GA-G is critical for its anti-neuroinflammatory potency. In contrast, a structurally unrelated comparator, ganoderic acid B, is reported to have no significant effect on NO production in similar models, underscoring the specificity of GA-G's mechanism.

Neuroinflammation Immunology Nitric Oxide

In Vivo Antinociceptive Efficacy: GA-G Exhibits Dose-Dependent Analgesia Distinct from Other Triterpenoids

In a cross-study comparison of in vivo antinociceptive activity using the acetic acid-induced writhing model in mice, Ganoderic Acid G demonstrated a dose-dependent effect, reducing writhing by 34.2% and 48.9% at doses of 20 and 50 mg/kg (p.o.), respectively [1]. This is a distinct profile from ganoderic acid B, which achieved a comparable 48.3% inhibition but at a significantly lower dose of 5 mg/kg (p.o.) [2]. While GA-B is more potent on a mg/kg basis, GA-G's efficacy is quantifiable and reproducible, confirming its bioactivity in vivo. This distinguishes GA-G from other triterpenoids like ganoderic acid A, which did not show significant antinociceptive activity in this model.

Pain Management In Vivo Pharmacology Analgesia

Cell Line Specificity: GA-G is Inactive in SKBR3 Breast Cancer Cells Where Ganoderic Acid B Shows Activity

A direct head-to-head screening of 13 triterpenoids isolated from G. lucidum sporophores revealed a critical point of differentiation: at a concentration of 20 µmol/L, Ganoderic Acid G exhibited no inhibitory activity against SKBR3 human breast cancer cells, while Ganoderic Acid B displayed a 40.3% inhibition rate [1]. This finding is pivotal as it demonstrates that even within the same chemical class and at identical concentrations, the cellular targets and effects can be completely divergent. It reinforces the SAR principle that GA-G possesses a distinct selectivity profile, sparing certain cancer cell lines while affecting others (e.g., HepG2, A549).

Breast Cancer Selectivity SAR

Validated Research Applications for Ganoderic Acid G Based on Quantitative Differentiation


Investigating Inflammation-Driven Pathology and Microglial Activation

Given its potent inhibition of NO production (IC50 = 5.77 µM) and superiority over 20-Hydroxyganoderic Acid G, GA-G is ideally suited for studying neuroinflammatory mechanisms in BV-2 microglial cell models [REFS-1, REFS-2]. Researchers can utilize GA-G as a positive control or lead compound to interrogate the role of the NF-κB and MAPK signaling pathways in inflammation without inducing the confounding, off-target apoptosis commonly seen with analogs like ganoderenic acid D [REFS-3, REFS-4].

Cell-Type Specific Cytostatic Research in Liver and Lung Cancer

GA-G's moderate, cell-selective cytostatic activity (HepG2 IC50 = 32.5 µM; A549 IC50 = 41.8 µM) makes it a valuable tool for studying growth arrest mechanisms distinct from potent cytotoxins . Its lack of activity in SKBR3 breast cancer cells at 20 µM provides a built-in selectivity control, allowing researchers to probe the molecular determinants of GA-G's differential effects on liver and lung cancer versus breast cancer cells [4]. This is critical for SAR studies aiming to decouple cytostatic from cytotoxic effects within the lanostane triterpenoid family.

In Vivo Validation of Orally Bioactive Triterpenoids for Pain and Inflammation

The demonstrated in vivo antinociceptive activity of GA-G in the acetic acid-induced writhing model (up to 48.9% inhibition at 50 mg/kg) confirms its oral bioavailability and central/peripheral analgesic properties . This positions GA-G as a superior reference standard for in vivo pharmacology studies compared to analogs that lack this activity (e.g., GA-A). It is particularly useful for validating target engagement and therapeutic potential in preclinical pain models, bridging the gap between in vitro anti-inflammatory data and whole-organism effects.

Method Development and Validation for Triterpenoid Purification and Analysis

Due to its established isolation via advanced counter-current chromatography (CCC) methods that yield high-purity (>90%) material, GA-G serves as an excellent marker compound for developing and validating analytical and preparative-scale purification protocols . The published method demonstrates the feasible production of tens of milligrams of pure GA-G, making it a practical choice for laboratories aiming to establish in-house triterpenoid isolation capabilities or for use as a reference standard in HPLC-based quality control of Ganoderma extracts .

Quote Request

Request a Quote for Ganoderic Acid G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.